4-Carbamoyl-3-nitrobenzoic acid
Overview
Description
4-Carbamoyl-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.15 . It is also known by its IUPAC name, 4-(aminocarbonyl)-3-nitrobenzoic acid .
Molecular Structure Analysis
The 4-Carbamoyl-3-nitrobenzoic acid molecule contains a total of 21 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amide (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
The nitro group in nitro compounds, like 4-Carbamoyl-3-nitrobenzoic acid, contributes to their high dipole moments. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Scientific Research Applications
Synthesis and Value-Added Bioproducts
4-Hydroxybenzoic acid (4-HBA) and related compounds have been recognized for their potential as intermediates in producing value-added bioproducts. These compounds have been used in the biosynthesis of various industrially relevant compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. This highlights the versatility of 4-Carbamoyl-3-nitrobenzoic acid derivatives in biotechnological applications across food, cosmetics, pharmacy, and fungicide industries, enabled by synthetic biology and metabolic engineering approaches (Wang et al., 2018).
Metal Complex Formation and Pharmacological Applications
The formation of alkaline earth metal complexes with carbamoyl-nitrobenzoate derivatives has been studied, demonstrating the potential of these complexes in supramolecular chemistry. For instance, the synthesis and structural analysis of a magnesium complex with 2-carbamoyl-4-nitrobenzoic acid showcased its unique hydrogen bonding interactions, indicating the compound's relevance in materials science and pharmacology (Srinivasan et al., 2009).
Detection of Organic Pollutants
A carbazole-functionalized metal-organic framework (MOF) demonstrated high efficiency in detecting antibiotics, pesticides, and nitroaromatic compounds (NACs), highlighting the environmental and health importance of 4-Carbamoyl-3-nitrobenzoic acid derivatives. The fluorescent sensor based on this MOF showcases a novel approach for the detection of harmful organic pollutants, emphasizing the compound's utility in developing sensitive and selective detection methods (Xu et al., 2019).
properties
IUPAC Name |
4-carbamoyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)5-2-1-4(8(12)13)3-6(5)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGLAHLFCDSNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426837 | |
Record name | 4-carbamoyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-3-nitrobenzoic acid | |
CAS RN |
87594-59-0 | |
Record name | 4-carbamoyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.